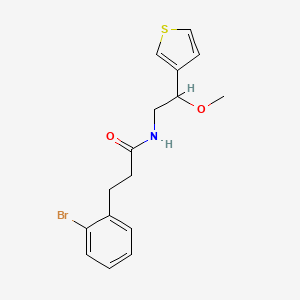

![molecular formula C16H15N3O5S2 B2740738 (Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide CAS No. 865161-35-9](/img/structure/B2740738.png)

(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzo[d]thiazol-2(3H)-one derivatives are a class of compounds that have been synthesized and studied for their potential biological activities . They are often synthesized by 1,3-dipolar cycloaddition with different aryl azides in a copper-catalyzed one-pot reaction .

Synthesis Analysis

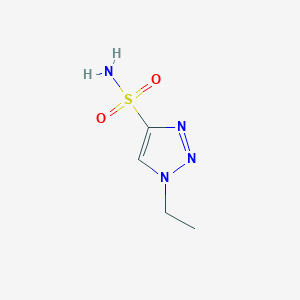

The synthesis of similar compounds often involves the reaction of a benzo[d]thiazol-2(3H)-one derivative with different reagents in a one-pot reaction . For example, 6-bromobenzo[d]thiazol-2(3H)-one has been reacted with propargyl bromide and different aryl azides to produce a series of 1,2,3-triazole derivatives .Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex and depend on the specific reagents and conditions used. For example, the reaction of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides results in the formation of 1,2,3-triazole derivatives .科学的研究の応用

- Application : Oligonucleotides play a crucial role in gene regulation, diagnostics, and therapeutics. PS-MOE oligonucleotides exhibit increased RNA-binding affinity due to the incorporation of R_p-PS linkages. In cellular studies, a full R_p-PS-MOE splice-switching oligonucleotide targeting part of the ferrochelatase gene showed potent activity .

- Application : It acts as a corrosion inhibitor for mild steel (MS) in 0.5 M HCl solution. Electrochemical and theoretical techniques demonstrate its effectiveness in preventing corrosion .

- Application : DMC, isolated from Syzygium campanulatum and Syzygium nervosum, exhibits anticancer activity. It has also been studied for its anti-bacterial and anti-diarrheal properties .

- Application : PbMOEAm combines amide and ethyleneglycolether motifs. It undergoes a lower critical solution temperature (LCST)-type phase transition. Potential applications include smart materials, drug delivery, and responsive coatings .

Oligonucleotides and RNA-binding Affinity

Corrosion Inhibition

Anticancer Flavonoid

Thermoresponsive Polymer

Other Applications

作用機序

Target of Action

Compounds with similar structures have been found to interact with various biological targets, influencing their function and leading to observable effects .

Mode of Action

The compound’s mode of action is primarily through its interaction with its targetsIt is known that the compound’s structure allows it to form bonds with its targets, altering their function .

Biochemical Pathways

Similar compounds have been found to influence various pathways, leading to downstream effects .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Similar compounds have been found to induce various molecular and cellular changes .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, solvent effects can affect the excited state intramolecular proton transfer (ESIPT) reaction of similar compounds, gradually inhibiting it as solvent polarity increases . This can have significant implications for the compound’s function in different environments.

特性

IUPAC Name |

N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O5S2/c1-23-8-7-18-11-4-3-10(24-2)9-13(11)26-16(18)17-15(20)12-5-6-14(25-12)19(21)22/h3-6,9H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEMPKAJDAVWPLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(S3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-methoxyphenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2740660.png)

![3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2740664.png)

![7-[4-(2-methoxyphenyl)piperazin-1-yl]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2740666.png)

![4-[4-(Diphenylmethyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2740670.png)

![8-{4-[(4-Fluorophenyl)methyl]piperazinyl}-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2740671.png)

![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2740672.png)

![2-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2740674.png)